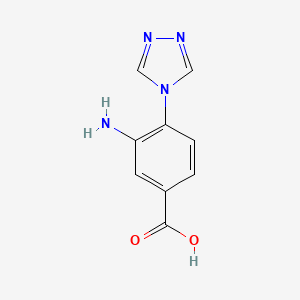

3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Descripción general

Descripción

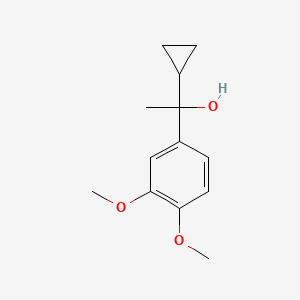

“3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” is a chemical compound that can be used as monomers to synthesize MOF materials . It has a molecular weight of 189.17078 and a molecular formula of C9H7N3O2 .

Synthesis Analysis

A facile sonochemical protocol has been developed for the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . The condensation of the amino-triazoles with a variety of aromatic aldehydes afforded desired Schiff bases in excellent yields in 3–5 minutes of exposure to ultrasound .Molecular Structure Analysis

The molecular structure of “3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” has been established by NMR and MS analysis .Chemical Reactions Analysis

The compound has been used in the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . It has also been used in the synthesis of metal-organic frameworks .Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.17078 and a molecular formula of C9H7N3O2 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

The molecule serves as a precursor for the synthesis of peptidomimetics and biologically active compounds based on the triazole scaffold, overcoming challenges like the Dimroth rearrangement through ruthenium-catalyzed cycloaddition processes. This method facilitates the preparation of amino acids used in creating triazole-containing dipeptides, which are essential in drug development, including HSP90 inhibitors (Ferrini et al., 2015).

Microbial Biosynthesis in Escherichia coli

Innovative microbial biosynthetic systems have been developed for de novo production of 3-amino-benzoic acid (3AB) from glucose, showcasing the potential of co-culture engineering to significantly enhance production yields. This approach opens up new pathways for synthesizing important compounds, indicating a move towards more sustainable production methods in biotechnology (Zhang & Stephanopoulos, 2016).

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

The development of a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions highlights the importance of triazole compounds in facilitating efficient and regiocontrolled synthetic processes. This advancement in catalysis is crucial for creating various biologically active molecules and materials with precision and speed (Ozcubukcu et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-4-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSNMWZHDGIVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)

![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)

![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)